

Topic: Commercial Sources and Purity of 4-Methylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylcyclohexanol

Cat. No.: B165703

[Get Quote](#)

Abstract: **4-Methylcyclohexanol** is a pivotal cyclic alcohol in organic synthesis, serving as a precursor and building block in the development of novel chemical entities and pharmaceutical agents. Its utility is intrinsically linked to its purity and isomeric composition. This technical guide provides a comprehensive overview of the commercial landscape for **4-Methylcyclohexanol**, details the common purity grades available, and presents validated analytical methodologies for its rigorous quality assessment. The focus is on empowering researchers and drug development professionals to make informed procurement decisions and implement robust quality control protocols, ensuring the reliability and reproducibility of their scientific outcomes.

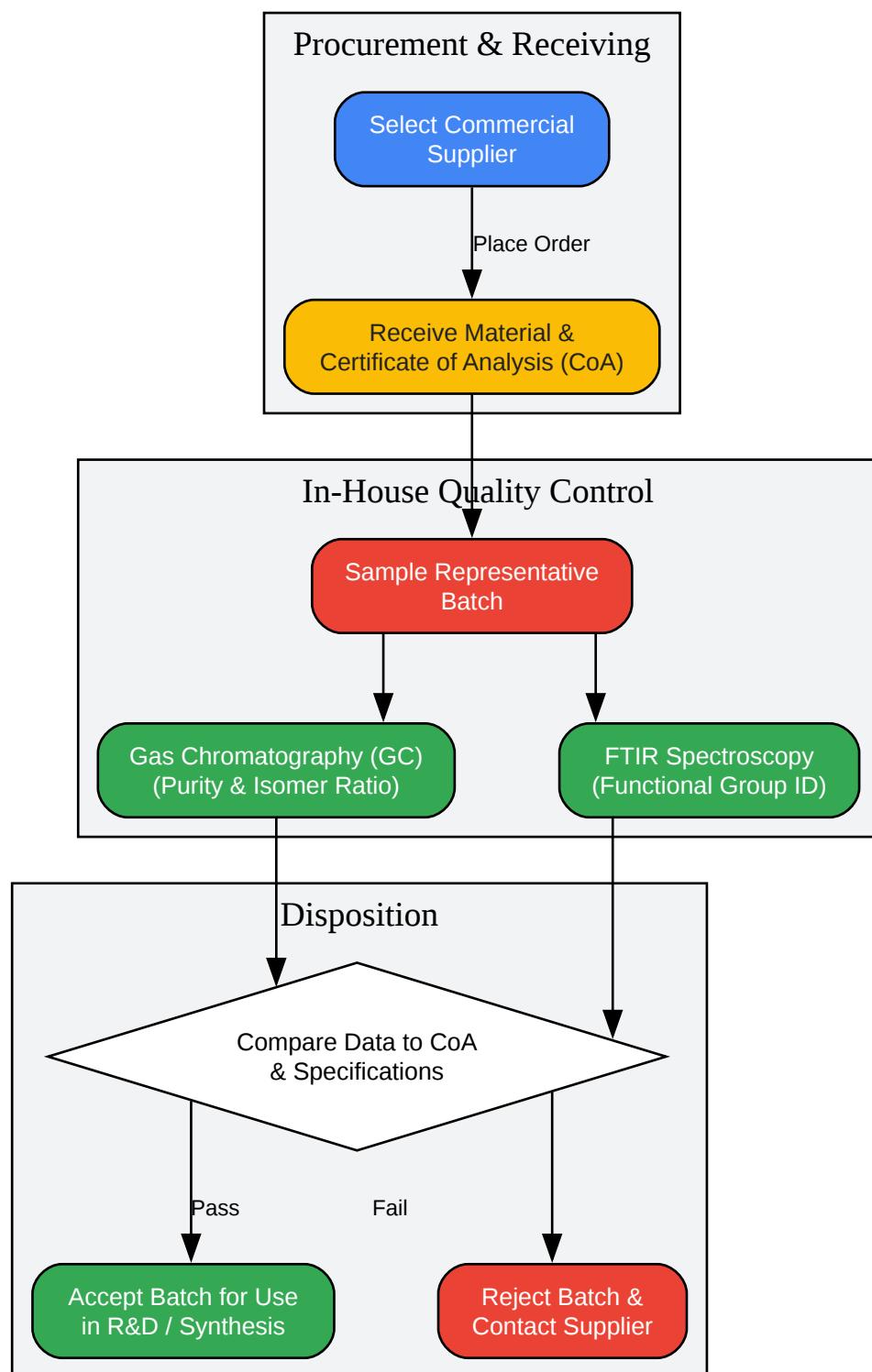
Introduction: The Significance of Purity in Application

4-Methylcyclohexanol ($C_7H_{14}O$, Molar Mass: 114.19 g/mol) is a saturated cyclic alcohol that exists as two distinct geometric isomers: **cis-4-Methylcyclohexanol** and **trans-4-Methylcyclohexanol**.^[1] This stereoisomerism is a critical consideration in synthetic chemistry, as the spatial orientation of the hydroxyl and methyl groups can profoundly influence reaction kinetics, stereoselectivity, and the final conformation of target molecules. In drug development, where stereochemistry dictates pharmacological activity and metabolic fate, starting with a well-characterized isomeric mixture or a pure isomer is paramount.

Commercially, this compound is most often supplied as a mixture of these cis and trans isomers.^{[2][3][4]} The inherent challenge for the scientist, therefore, is not merely sourcing the

chemical but understanding its precise composition. Impurities, which may include residual reactants, synthetic byproducts like 4-methylcyclohexene, or an undesired isomeric ratio, can lead to inconsistent reaction yields, unexpected side products, and compromised biological assay results. This guide addresses these challenges by providing a framework for sourcing and validating the quality of **4-Methylcyclohexanol**.

Commercial Sourcing and Availability


4-Methylcyclohexanol is readily accessible through major global chemical suppliers. The most common offering is a mixture of isomers, with purities typically ranging from 97% to 99%. While some suppliers offer isomerically pure forms (e.g., **cis-4-Methylcyclohexanol**), these are generally more expensive and may have longer lead times.^{[5][6]} Below is a comparative table of representative commercial offerings.

Supplier	Product Description	CAS Number	Stated Purity/Assay
Sigma-Aldrich (MilliporeSigma)	4-Methylcyclohexanol, mixture of cis and trans	589-91-3	98%
Thermo Scientific Chemicals	4-Methylcyclohexanol, 99%, mixture of cis and trans	589-91-3	99%
Thermo Scientific Chemicals	4-Methylcyclohexanol, cis + trans	589-91-3	≥97.5% (GC) ^[7]
Santa Cruz Biotechnology	4-Methylcyclohexanol, mixture of cis and trans	589-91-3	≥97% ^[4]
TCI America	cis-4- Methylcyclohexanol	7731-28-4	>98.0% (GC) ^[6]
Chem-Impex International	4-Methylcyclohexanol	589-91-3	Not Specified

Note: This table is representative and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Quality Control Workflow: From Procurement to Use

A robust quality control (QC) process is essential to validate the identity and purity of procured **4-Methylcyclohexanol**. The workflow ensures that the material meets the stringent requirements for its intended application, particularly in regulated environments like drug development.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **4-Methylcyclohexanol**.

Analytical Methodologies for Purity and Isomer Assessment

The cornerstone of quality assessment for **4-Methylcyclohexanol** is the use of chromatographic and spectroscopic techniques. Gas Chromatography is the principal method for quantitative analysis, while Infrared Spectroscopy serves as a rapid qualitative tool.

Gas Chromatography (GC) for Quantitative Analysis

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). Due to differences in their boiling points and polarity, cis- and trans-**4-methylcyclohexanol**, along with other volatile impurities, will elute from the column at different times (retention times), allowing for their separation and quantification. This method is the industry standard for determining the purity and isomeric ratio of the material.^{[8][9]}

Experimental Protocol: GC-FID Analysis

This protocol is a generalized procedure and must be optimized for the specific instrument and column in use.

- Sample Preparation:
 - Prepare a stock solution of the **4-Methylcyclohexanol** sample by accurately weighing approximately 100 mg of the material into a 10 mL volumetric flask.
 - Dilute to the mark with a suitable solvent such as methylene chloride or isopropanol.^[10]
 - Prepare a series of calibration standards of known concentrations if absolute quantification is required.
- Instrumentation and Conditions:
 - Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
 - Column: A polar capillary column, such as one with a 10% FFAP (Free Fatty Acid Phase) on a Chromosorb W support, is effective for separating the isomers.^[10] A modern

equivalent would be a polar PEG (polyethylene glycol) or wax-type column (e.g., DB-WAX, HP-INNOWax).

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
- Temperatures:
 - Injector Port: 230 °C[10]
 - Detector (FID): 250 °C
 - Oven Program: Start at a moderate temperature (e.g., 70-80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 180-200 °C. Hold for 5 minutes. (This program must be optimized).
- Injection Volume: 1 µL.
- Data Analysis:
 - Identify the peaks corresponding to the cis and trans isomers based on their retention times (often, the trans isomer elutes first).
 - Calculate the area percent for each peak to determine the relative purity and isomeric ratio.
 - The purity is calculated as the sum of the areas of the isomer peaks divided by the total area of all peaks, multiplied by 100.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for confirming the presence of the key hydroxyl (-OH) functional group and the absence of common impurities like alkenes (C=C) or carbonyls (C=O) from oxidation.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - Place one to two drops of the neat liquid **4-Methylcyclohexanol** directly onto the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over the range of 4000-600 cm^{-1} .
- Spectral Interpretation:
 - Confirm Presence of Alcohol: Look for a strong, broad absorption band in the region of 3600-3200 cm^{-1} , which is characteristic of the O-H stretching vibration in an alcohol.[12]
 - Confirm Alkane Structure: Observe strong C-H stretching bands just below 3000 cm^{-1} .
 - Check for Impurities:
 - Absence of a sharp peak around 1715 cm^{-1} indicates no significant carbonyl (ketone) impurity.
 - Absence of a medium-intensity peak around 1680-1640 cm^{-1} confirms the absence of a C=C double bond, which would be present in the 4-methylcyclohexene impurity.[12]

Conclusion

For researchers and drug development professionals, the adage "know your materials" is fundamental. **4-Methylcyclohexanol**, while commercially accessible, requires diligent characterization to ensure its suitability for high-stakes synthetic applications. Relying solely on a supplier's label is insufficient; a combination of informed sourcing and in-house analytical validation using techniques like Gas Chromatography and Infrared Spectroscopy is essential. This two-pronged approach guarantees the chemical integrity of the starting material, thereby safeguarding the validity, reproducibility, and success of the entire research and development workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Methylcyclohexanol, mixture of cis and trans 98 589-91-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. cis-4-Methylcyclohexanol | 7731-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-Methylcyclohexanol, cis + trans, 98% 250 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 9. webassign.net [webassign.net]
- 10. cdc.gov [cdc.gov]
- 11. homework.study.com [homework.study.com]
- 12. brainly.com [brainly.com]
- To cite this document: BenchChem. [Topic: Commercial Sources and Purity of 4-Methylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165703#commercial-sources-and-purity-of-4-methylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com